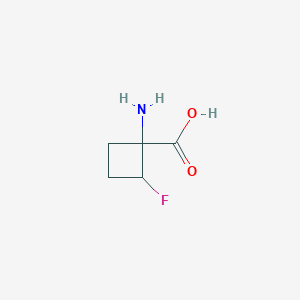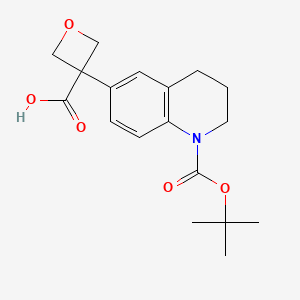
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, an oxetane ring, and a tert-butoxycarbonyl (Boc) protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the oxetane ring and the Boc protecting group. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring and oxetane ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The Boc protecting group can be removed under specific conditions, allowing for further modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butoxycarbonylamino)oxetane-3-carboxylic acid
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-ylamine
Uniqueness
Compared to similar compounds, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is unique due to the presence of both the quinoline and oxetane rings. This combination of structural features allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H23NO5 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-4-5-12-9-13(6-7-14(12)19)18(15(20)21)10-23-11-18/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
TVPCRBJRMWZEDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(COC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





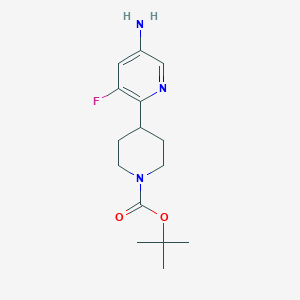
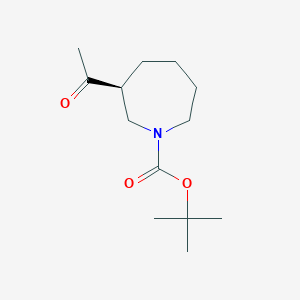
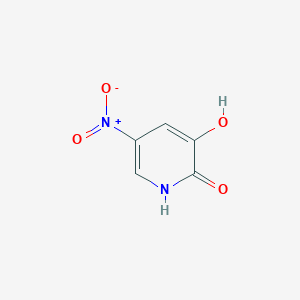
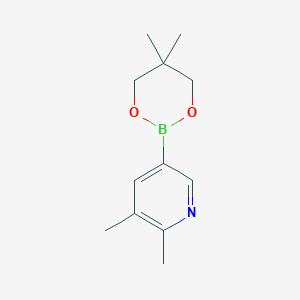
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
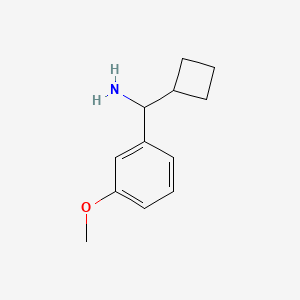
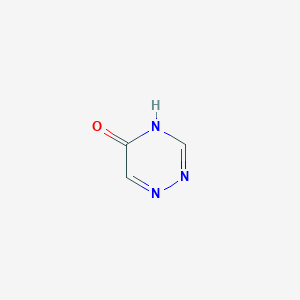

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
